molecular formula C22H28O6 B3527485 ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B3527485
M. Wt: 388.5 g/mol
InChI Key: HFQMMIVBVVGHTA-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-, 4-, 7-, and 8-positions. Key structural features include:

  • 4,8-Dimethyl groups: Enhance steric bulk and influence electron distribution.
  • Ethyl propanoate at position 3: Introduces ester functionality, affecting solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-7-26-19(24)11-9-16-13(2)15-8-10-17(14(3)20(15)28-21(16)25)27-12-18(23)22(4,5)6/h8,10H,7,9,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQMMIVBVVGHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate, a synthetic compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H24O4C_{19}H_{24}O_4. The synthesis typically involves the condensation of 4,8-dimethyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutyric acid under acidic conditions. This reaction can be optimized for yield and purity through recrystallization or chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds structurally similar to this compound have been screened against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). Some derivatives exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Similar Compounds

Compound IDCell LineIC50 (µg/ml)Activity Level
Compound 5hMCF-76.5Strong
Compound 13aHepG25.5Strong
Compound 9aMCF-710.0Moderate

Antioxidant Properties

The antioxidant capacity of chromenone derivatives has also been investigated using various assays, including DPPH radical scavenging tests. The results indicated that these compounds possess significant free radical scavenging abilities, which may contribute to their anticancer effects by mitigating oxidative stress in cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

In a study conducted at the National Cancer Institute in Cairo, several coumarin derivatives were evaluated for their anticancer activity. This compound was included in a broader analysis of structural analogs that demonstrated varying degrees of cytotoxicity against tumor cell lines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H28O6C_{22}H_{28}O_6 and features a chromenone backbone with specific substituents that enhance its reactivity and biological activity. The presence of the 3-ethyl and 4,8-dimethyl groups contributes to its unique properties compared to other chromenone derivatives.

Chemistry

Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate serves as a crucial building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Condensation Reactions : Combining with other organic compounds to form larger structures.
  • Substitution Reactions : Engaging in nucleophilic substitutions to introduce new functional groups.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExamples of Reagents
OxidationConversion to ketones or carboxylic acidsPotassium permanganate
ReductionConversion to alcoholsSodium borohydride
SubstitutionReplacement of functional groupsAmines, thiols

Biology

The biological activities of this compound have been extensively studied. It exhibits potential antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that it may modulate various biological pathways by interacting with specific molecular targets.

Case Study Example: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells. This suggests its potential as a therapeutic agent in cancer treatment.

Medicine

In the medical field, this compound is being explored for its therapeutic applications. Its unique structure allows it to target specific enzymes and receptors involved in disease processes.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionPotential Benefits
CancerInhibition of tumor growthReduced tumor size
Inflammatory DiseasesModulation of inflammatory pathwaysDecreased inflammation
Infectious DiseasesAntimicrobial action against pathogensEnhanced immune response

Industrial Applications

This compound finds utility in the production of specialty chemicals such as dyes and fragrances. Its unique chromenone structure is valuable in creating compounds with desirable color properties or scent profiles.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Three structurally related coumarin derivatives are compared below:

Compound Name Substituent at 7-Position Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate 3,3-Dimethyl-2-oxobutoxy Not explicitly provided* ~364.4 (estimated) Branched chain with ketone; moderate lipophilicity and steric hindrance.
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 3-Methoxybenzyloxy C25H26O7 438.5 Aromatic substituent; enhanced π-π stacking potential; lower solubility.
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate 2-Oxopropoxy C19H22O6 346.4 Shorter chain with ketone; higher polarity and metabolic lability.

*Molecular formula of the target compound inferred as C22H26O7 based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The target compound’s branched 3,3-dimethyl-2-oxobutoxy group confers higher logP compared to the 2-oxopropoxy analogue , suggesting better membrane permeability but reduced aqueous solubility.
  • Electronic Effects : The ketone in the 7-substituent may act as a hydrogen-bond acceptor, influencing interactions with biological targets like enzymes (e.g., cytochrome P450) .

Molecular Interactions

  • Docking Studies: Prenylflavonoids in demonstrated enhanced binding to Aβ42 peptides due to hydrophobic substituents. By analogy, the target compound’s dimethyl-ketone group may improve affinity for amyloid-related targets compared to the polar 2-oxopropoxy variant .
  • Dynamic Simulations : The aromatic 3-methoxybenzyloxy group in could stabilize protein-ligand complexes via π-π interactions, a feature absent in the target compound.

Metabolic Stability

  • Ester Hydrolysis: The ethyl propanoate group in all three compounds is susceptible to esterase-mediated hydrolysis. However, the shorter 2-oxopropoxy chain in may accelerate degradation due to increased polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC●HCl) and catalytic DMAP in dichloromethane (DCM). For purity optimization, column chromatography and recrystallization are recommended. Validate purity using 1^1H NMR, 13^13C NMR, and HRMS (ESI) to confirm structural integrity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Use X-ray crystallography with software suites like SHELXL or SHELXTL for structural refinement. Pair crystallographic data with spectroscopic techniques (NMR, IR) to cross-validate bond assignments and stereochemistry .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer : Wear chemical-resistant PPE (e.g., P95 respirators for particulate protection, OV/AG/P99 filters for organic vapors). Avoid drainage contamination and use fume hoods for reactions involving volatile intermediates. Refer to standardized safety protocols for handling coumarin derivatives .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

  • Methodological Answer : Perform DFT (Density Functional Theory) calculations using Gaussian or ORCA to simulate NMR chemical shifts and vibrational spectra. Compare results with experimental data to identify conformational or solvation effects. Use programs like WinGX for crystallographic data visualization and error analysis .

Q. What strategies are effective in analyzing conflicting bioactivity data across studies involving this compound?

  • Methodological Answer : Conduct meta-analyses to reconcile contradictions by standardizing assay conditions (e.g., cell lines, solvent controls). Use statistical tools like ANOVA to isolate variables (e.g., substituent effects on the coumarin core). Cross-reference with structural analogs to identify structure-activity relationships (SARs) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies using HPLC to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life under different storage conditions. Pair with mass spectrometry to identify degradation pathways (e.g., hydrolysis of the ester moiety) .

Q. What advanced techniques are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and thermodynamic parameters .

Key Methodological Frameworks

  • Experimental Design : Align synthesis and characterization workflows with CRDC guidelines for chemical engineering (e.g., RDF2050108 for process simulation) .
  • Data Validation : Use multi-technique cross-validation (e.g., NMR + X-ray) to mitigate instrumental biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.